molecular formula C18H36P2 B14427933 (Ethyne-1,2-diyl)bis(dibutylphosphane) CAS No. 83978-07-8

(Ethyne-1,2-diyl)bis(dibutylphosphane)

Cat. No.: B14427933
CAS No.: 83978-07-8
M. Wt: 314.4 g/mol
InChI Key: FROQBNNNLJCMSI-UHFFFAOYSA-N
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Description

(Ethyne-1,2-diyl)bis(dibutylphosphane) is an organophosphorus compound that features a unique structure with two dibutylphosphane groups connected by an ethyne (acetylene) linker. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethyne-1,2-diyl)bis(dibutylphosphane) typically involves the reaction of dibutylphosphane with an acetylene derivative. One common method is the coupling of dibutylphosphane with acetylene in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of (Ethyne-1,2-diyl)bis(dibutylphosphane) would likely involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process would also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Ethyne-1,2-diyl)bis(dibutylphosphane) can undergo various types of chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form different phosphane derivatives.

    Substitution: The ethyne linker can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Catalysts such as palladium or copper are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Ethyne-1,2-diyl)bis(dibutylphosphane) would yield phosphine oxides, while reduction could produce different phosphane derivatives.

Scientific Research Applications

Chemistry

(Ethyne-1,2-diyl)bis(dibutylphosphane) is used as a ligand in coordination chemistry, where it can form complexes with various metal ions

Biology and Medicine

In biological and medicinal research, organophosphorus compounds are investigated for their potential as enzyme inhibitors and therapeutic agents. (Ethyne-1,2-diyl)bis(dibutylphosphane) may be explored for similar applications, although specific studies would be required to determine its efficacy and safety.

Industry

In industrial applications, (Ethyne-1,2-diyl)bis(dibutylphosphane) can be used as a precursor for the synthesis of other organophosphorus compounds. It may also find use in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (Ethyne-1,2-diyl)bis(dibutylphosphane) exerts its effects depends on its specific interactions with molecular targets. In coordination chemistry, the compound acts as a ligand, binding to metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    (Ethyne-1,2-diyl)bis(diphenylphosphane): Similar structure with diphenylphosphane groups instead of dibutylphosphane.

    (Ethyne-1,2-diyl)bis(dimethylphosphane): Similar structure with dimethylphosphane groups.

    (Ethyne-1,2-diyl)bis(diethylphosphane): Similar structure with diethylphosphane groups.

Uniqueness

(Ethyne-1,2-diyl)bis(dibutylphosphane) is unique due to the presence of dibutylphosphane groups, which can influence its reactivity and interactions with other molecules. The length and flexibility of the butyl chains may also affect the compound’s properties compared to its analogs with shorter or bulkier substituents.

Properties

CAS No.

83978-07-8

Molecular Formula

C18H36P2

Molecular Weight

314.4 g/mol

IUPAC Name

dibutyl(2-dibutylphosphanylethynyl)phosphane

InChI

InChI=1S/C18H36P2/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3

InChI Key

FROQBNNNLJCMSI-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)C#CP(CCCC)CCCC

Origin of Product

United States

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